3-[4-(4-benzylpiperazino)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
Description
This compound features a benzotriazinone core linked via a 4-oxobutyl chain to a 4-benzylpiperazino group. Benzotriazinones are known for their stability and versatility in chemical reactions, while the piperazine moiety enhances pharmacological interactions, particularly with neurological and oncological targets. The oxobutyl linker balances molecular flexibility and rigidity, optimizing bioactivity and solubility in organic solvents.
Properties
IUPAC Name |
3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(26-15-13-25(14-16-26)17-18-7-2-1-3-8-18)11-6-12-27-22(29)19-9-4-5-10-20(19)23-24-27/h1-5,7-10H,6,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIDWINZHVGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperazino)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with orthoesters or orthoformates under acidic conditions.
Attachment of the Butyl Chain: The butyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Introduction of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine moiety is attached to the butyl chain using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-benzylpiperazino)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups attached to the benzylpiperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-benzylpiperazino)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Uniqueness of the Target Compound
The 4-benzylpiperazino-oxobutyl-benzotriazinone structure offers a balance of lipophilicity, target affinity, and synthetic feasibility. Compared to analogues:
- vs. : The absence of methoxy groups reduces metabolic degradation risks.
- vs. : The oxobutyl linker provides better conformational flexibility than oxoethyl, enhancing receptor binding.
- vs. : Simpler benzotriazinone core allows easier scale-up compared to complex heterocycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[4-(4-benzylpiperazino)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one?
- Methodology : The synthesis typically involves a multi-step protocol:
Core Formation : Condensation of benzotriazinone precursors with activated carbonyl intermediates (e.g., chloro- or bromo-substituted butyl chains) under reflux in dichloromethane or acetonitrile .
Piperazine Coupling : Nucleophilic substitution of 4-benzylpiperazine with the butyl chain intermediate, facilitated by triethylamine (TEA) as a base at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Data : Yields range from 45–65%, with molecular confirmation via -NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (m/z 393.47 [M+H]) .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Primary Tools :
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) impact biological activity and target selectivity?
- Experimental Design :
- Analog Synthesis : Replace benzyl with 3-methoxyphenyl () or 2,3-dimethylphenyl () groups to evaluate substituent effects .
- Bioassays : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) and neuronal receptors (e.g., 5-HT) to compare IC values .
- Findings :
- Benzyl vs. Methoxyphenyl : 3-Methoxyphenyl derivatives show enhanced serotonin receptor affinity (IC = 12 nM vs. 85 nM for benzyl) but reduced cytotoxicity .
- Dimethylphenyl : Increased lipophilicity improves blood-brain barrier penetration, relevant for CNS-targeted therapies .
Q. What strategies minimize racemization during the synthesis of benzotriazinone-peptide conjugates?
- Coupling Reagents : Use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which reduces racemization to <2% compared to HOBt/DIC (5–10%) .
- Conditions : Low-temperature (0–4°C) coupling in DMF with DIEA as a base preserves stereochemistry .
- Case Study : DEPBT-mediated synthesis of a triazinone-linked peptide achieved 92% yield and 98% enantiomeric excess .
Q. How can contradictory data on enzymatic inhibition (e.g., kinase vs. phosphatase activity) be resolved?
- Approach :
Kinetic Assays : Compare values under standardized conditions (pH 7.4, 37°C) .
Structural Modeling : Molecular docking (e.g., AutoDock Vina) to identify binding poses in kinase ATP pockets vs. phosphatase active sites .
- Resolution : Contradictions arise from assay-specific buffer components (e.g., Mn activates phosphatases but inhibits kinases). Re-testing with uniform buffers clarifies target specificity .
Notes
- For mechanistic studies, prioritize X-ray crystallography (if crystals are obtainable) or cryo-EM for target-complex visualization.
- Contradictions in biological data often stem from assay variability; replicate experiments under harmonized protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
